Iloperidone N-Oxide

Description

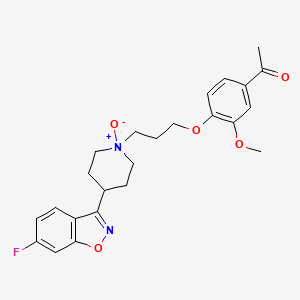

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSADFMLVIKNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375651-09-4 | |

| Record name | 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375651094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-OXIDO-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92X4ARD4C6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of Iloperidone N-Oxide

An In-Depth Technical Guide to the Synthesis and Characterization of Iloperidone N-Oxide

Foreword: The "Why" Beyond the "How"

In the landscape of pharmaceutical development, the metabolites of a drug are as critical to understand as the parent compound itself. They dictate efficacy, safety profiles, and potential drug-drug interactions. Iloperidone, an atypical antipsychotic, is extensively metabolized, with one of its key transformation products being this compound.[1][2] This guide moves beyond a simple recitation of protocols. It is designed for the discerning researcher who seeks to understand not just how to synthesize and characterize this specific metabolite, but why certain experimental choices are made. We will delve into the mechanistic rationale behind the synthesis, the logic of the analytical workflow, and the interpretation of the resulting data, grounding every step in established scientific principles.

The Significance of this compound

Iloperidone is a second-generation antipsychotic agent that functions primarily as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[3][4] Its metabolic fate is complex, involving pathways such as hydroxylation, carbonyl reduction, and O-dealkylation, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2]

The formation of an N-oxide metabolite occurs at the tertiary amine of the piperidine ring. N-oxidation is a common metabolic pathway for drugs containing tertiary amines, often mediated by Cytochrome P450 or Flavin-containing Monooxygenase (FMO) enzymes.[5] These N-oxide metabolites can possess their own pharmacological activity, may be unstable and revert to the parent drug, or serve as intermediates for further metabolism.[5][6] Therefore, having access to a pure, well-characterized standard of this compound is not merely an academic exercise; it is essential for:

-

Pharmacokinetic (PK) Studies: Accurately quantifying the metabolite in biological matrices to understand its formation, distribution, and elimination.

-

Pharmacodynamic (PD) Studies: Assessing its intrinsic activity at relevant receptors.

-

Safety and Toxicology: Evaluating its potential contribution to the overall safety profile of Iloperidone.

-

Impurity Profiling: Identifying and quantifying it as a potential process-related impurity in the synthesis of the parent drug.[7][8]

Synthesis of this compound: Controlled Oxidation

The synthesis of an N-oxide from its corresponding tertiary amine is a straightforward oxidation reaction.[9] However, the choice of oxidant and reaction conditions is critical to ensure high yield and purity while avoiding unwanted side reactions. While common oxidants for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), a specific and effective method for Iloperidone involves the use of Dess-Martin Periodinane (DMP) under acidic conditions.[6][8][10]

Causality of Experimental Design

The chosen synthetic route leverages the controlled oxidizing power of DMP. The reaction is initiated at a reduced temperature (0 °C) to manage the initial exotherm and prevent potential degradation of the starting material or product. The addition of sulfuric acid acts as a catalyst, likely by activating the DMP reagent. Methylene dichloride (DCM) is selected as the solvent due to its inertness under these oxidizing conditions and its ability to solubilize the parent Iloperidone.

The workflow is designed to be self-validating. Progress is monitored by Thin Layer Chromatography (TLC), providing real-time feedback on the conversion of the starting material. The workup procedure is structured to efficiently remove the oxidant byproducts and isolate the more polar N-oxide product.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

Iloperidone (starting material)

-

Dess-Martin Periodinane (DMP)

-

Sulfuric Acid (H₂SO₄, 96%)

-

Methylene Dichloride (DCM)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel for column chromatography

-

Mobile Phase for chromatography (e.g., n-hexane:ethyl acetate gradient)

Procedure:

-

Dissolution: Dissolve Iloperidone (1.0 eq) in DCM (10 mL per gram of Iloperidone) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Slowly add DMP (1.1 eq) to the stirred solution, followed by the dropwise addition of concentrated sulfuric acid (0.7 mL per 10g of Iloperidone).[8]

-

Initial Reaction: Maintain the reaction at 0 °C and stir for 30 minutes.

-

Main Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 24 hours.

-

Monitoring: Monitor the reaction progress by TLC, using a mobile phase of n-hexane:ethyl acetate (7:3). The product, being more polar, will have a lower Rf value than the starting material.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain pure this compound.[8]

Characterization: A Multi-Technique Approach

Characterization is the process of unequivocally confirming the structure and purity of the synthesized molecule. A single technique is insufficient; instead, a confluence of data from spectroscopic and chromatographic methods provides the necessary proof.

The Logic of the Analytical Workflow

The characterization process begins with rapid, low-resolution techniques like TLC and basic LC-MS to confirm the presence of the desired product after the reaction and purification. High-resolution mass spectrometry (HRMS) is then employed to confirm the exact molecular formula. Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides the definitive structural map of the molecule, confirming the site of oxidation. Infrared (IR) spectroscopy confirms the presence of the specific N-O functional group. Finally, High-Performance Liquid Chromatography (HPLC) is used to determine the final purity of the isolated compound.

Visualizing the Characterization Workflow

Caption: Multi-technique workflow for analytical characterization.

Spectroscopic and Chromatographic Data

3.3.1 Mass Spectrometry (MS) The addition of an oxygen atom to Iloperidone (C₂₄H₂₇FN₂O₄, MW: 426.48 g/mol ) results in this compound (C₂₄H₂₇FN₂O₅, MW: 442.48 g/mol ).

-

Expected Result: A high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 443.1926.[8] Analysis by UPLC-MS/MS would involve monitoring the transition from this parent ion to characteristic fragment ions, which helps distinguish it from the parent drug and other metabolites in complex matrices.[11][12]

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation. The key diagnostic feature of N-oxidation is the deshielding effect on adjacent protons and carbons.[9]

-

Expected ¹H NMR Shifts: The protons on the carbons alpha to the piperidine nitrogen will experience a significant downfield shift (increase in ppm value) compared to the parent Iloperidone. Other shifts in the molecule should remain largely consistent.

-

Expected ¹³C NMR Shifts: Similarly, the carbons alpha to the piperidine nitrogen will show a downfield shift in the ¹³C NMR spectrum.

3.3.3 Fourier-Transform Infrared (IR) Spectroscopy IR spectroscopy is excellent for confirming the presence of specific functional groups.

-

Expected Result: The N⁺-O⁻ bond in heterocyclic N-oxides exhibits a characteristic strong vibration. A prominent absorption band is expected in the range of 930-970 cm⁻¹.[9][10]

3.3.4 High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of a pharmaceutical compound.

-

Methodology: A reverse-phase C18 column is typically used.[13] The increased polarity of the N-oxide will result in a shorter retention time compared to Iloperidone under typical reverse-phase conditions (e.g., water/acetonitrile mobile phase).

-

Purity Assessment: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks detected at a specific wavelength (e.g., 274 nm).[13]

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result for this compound |

| HRMS | [M+H]⁺ (C₂₄H₂₈FN₂O₅⁺) | Calculated: 443.1979; Found: Should be within 5 ppm |

| ¹H NMR | Protons α to N-oxide | Significant downfield shift compared to Iloperidone |

| ¹³C NMR | Carbons α to N-oxide | Significant downfield shift compared to Iloperidone |

| FT-IR | N⁺-O⁻ stretch | Strong absorption band at ~930-970 cm⁻¹[10] |

| HPLC | Purity | >98% (area percent) |

| HPLC | Retention Time | Shorter than Iloperidone on a C18 column |

Conclusion: An Essential Tool for Drug Development

This guide provides a comprehensive framework for the synthesis and rigorous characterization of this compound. By understanding the rationale behind each step—from the choice of an oxidizing agent to the multi-technique analytical validation—researchers are empowered to produce this critical metabolite with high purity and confidence. The availability of a well-characterized standard of this compound is indispensable for advancing our understanding of Iloperidone's metabolic profile, ensuring the accuracy of bioanalytical methods, and ultimately contributing to the safe and effective use of this important therapeutic agent.

References

-

Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central (PMC). [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. [Link]

-

A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]

-

Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed. [Link]

-

Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PubMed Central (PMC), NIH. [Link]

-

New synthetic process of iloperidone. ResearchGate. [Link]

-

Novel process for iloperidone synthesis. ResearchGate. [Link]

-

Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. MDPI. [Link]

-

Iloperidone. PubChem, NIH. [Link]

- WO2012063269A2 - Process for preparing iloperidone.

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central (PMC). [Link]

-

Iloperidone. LiverTox - NCBI Bookshelf. [Link]

-

Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate. [Link]

- WO2010031497A1 - New process for the preparation of iloperidone.

-

(PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. ResearchGate. [Link]

-

(PDF) Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. ResearchGate. [Link]

-

Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Semantic Scholar. [Link]

-

UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PubMed Central (PMC), NIH. [Link]

- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.

-

MS data for N-Oxide. ResearchGate. [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

-

Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors. PubMed. [Link]

-

Iloperidone. ResearchGate. [Link]

-

DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]

- 8. Free Article [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolites of Iloperidone, Focusing on the Putative N-Oxide Derivative

This guide provides a detailed exploration of the metabolic fate of Iloperidone, an atypical antipsychotic agent. While the primary focus of existing research has been on its two major, pharmacologically significant metabolites, P88 and P95, we will also investigate the evidence for and potential significance of a minor N-oxide metabolite. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Iloperidone's biotransformation, the analytical methodologies required for its study, and the clinical relevance of its metabolic profile.

Introduction to Iloperidone and its Core Metabolic Pathways

Iloperidone is a second-generation antipsychotic characterized by its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Its clinical efficacy in the treatment of schizophrenia is well-established.[2] Like most pharmaceuticals, Iloperidone undergoes extensive hepatic metabolism, a critical process that dictates its pharmacokinetic profile, potential for drug-drug interactions, and the contribution of active metabolites to its overall therapeutic effect.

The biotransformation of Iloperidone is governed by three principal pathways:

-

Carbonyl Reduction: Conversion of the parent drug to its reduced metabolite, P88.

-

Hydroxylation: Mediated primarily by the cytochrome P450 enzyme CYP2D6.[3][4]

These processes result in the formation of two predominant metabolites, P88 and P95, which have been the subject of extensive pharmacokinetic and pharmacodynamic evaluation.[5]

The Major Metabolites of Iloperidone: P88 and P95

The clinical pharmacology of Iloperidone cannot be fully understood without considering its two main metabolites, which contribute significantly to the total exposure and biological activity.

P88 (Reduced Iloperidone)

P88 is formed through the reduction of Iloperidone's acetophenone group. This metabolite is pharmacologically active, readily crosses the blood-brain barrier, and is believed to contribute substantially to Iloperidone's antipsychotic activity.[1][6] The formation of P88 is a reversible step, creating a dynamic equilibrium between the parent drug and this reduced form.[7] Its exposure is notably higher in individuals classified as poor metabolizers (PM) for the CYP2D6 enzyme.

P95 (Carboxylic Acid Metabolite)

The second major metabolite, P95, is the result of CYP2D6-mediated hydroxylation followed by further oxidation to a carboxylic acid.[6][8] Unlike P88, P95 does not readily penetrate the central nervous system and possesses poor in vitro activity at key neurological receptors.[1][9] However, it is a significant contributor to the overall systemic exposure, particularly in CYP2D6 extensive metabolizers (EM), and may be relevant to peripheral adverse effects.[6]

The following diagram illustrates the primary, well-established metabolic pathways of Iloperidone.

Caption: Established metabolic pathways of Iloperidone.

Iloperidone P88 N-Oxide: A Putative Minor Metabolite

While not documented in primary pharmacokinetic literature, the existence of an "Iloperidone Metabolite P88 N-Oxide" is noted by its availability as a chemical reference standard.[2] This suggests its identity has been confirmed, likely as a minor metabolite discovered during comprehensive in vitro or in vivo drug metabolism studies.

Causality of Formation: N-oxidation is a common metabolic reaction for compounds containing a tertiary amine, such as the piperidine ring present in Iloperidone and its metabolite P88. This reaction is typically catalyzed by Flavin-containing monooxygenases (FMOs) or, in some cases, cytochrome P450 enzymes. The formation of P88 N-Oxide would therefore represent an additional metabolic pathway branching from the active P88 metabolite.

Anticipated Significance: The lack of published data on P88 N-Oxide strongly implies that it is a minor metabolite with low systemic exposure relative to the parent drug and the major metabolites, P88 and P95. N-oxide metabolites are often more polar and readily excreted, and they may or may not retain pharmacological activity. Without specific studies, its contribution to either the efficacy or safety profile of Iloperidone remains unknown and is presumed to be minimal.

The following diagram incorporates this putative minor pathway.

Caption: Comprehensive metabolic map including the putative N-oxide pathway.

Analytical Methodologies for Metabolite Quantification

A robust, sensitive, and selective bioanalytical method is essential for accurately characterizing the pharmacokinetics of Iloperidone and its metabolites. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

Rationale for Method Selection

LC-MS/MS is chosen for its superior selectivity and sensitivity, which are necessary to quantify low-concentration analytes in a complex biological matrix like plasma. The use of Multiple Reaction Monitoring (MRM) ensures that the instrument is detecting only the specific parent drug and its metabolites, minimizing interference from endogenous plasma components. A stable-isotope labeled internal standard is the preferred choice to account for variability in sample extraction and matrix effects, ensuring the highest level of accuracy and precision.

Detailed Step-by-Step Bioanalytical Protocol

This protocol describes a self-validating system for the simultaneous quantification of Iloperidone, P88, and P95 in human plasma.

A. Sample Preparation: Protein Precipitation

-

Rationale: This method is selected for its speed and efficiency in removing the bulk of plasma proteins, which can interfere with the LC-MS/MS system.

-

Aliquot 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of internal standard (IS) working solution (e.g., Iloperidone-d4).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute to ensure complete protein denaturation and extraction of the analytes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

B. LC-MS/MS System and Conditions

-

Rationale: The selected C18 column provides excellent reversed-phase retention for the analytes. The gradient elution with a formic acid modifier ensures good peak shape and efficient ionization in positive ion mode.

| Parameter | Condition |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) system |

| Column | UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B over 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1 min. Total run time: ~4 min. |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Iloperidone: m/z 427.2 → 261.2; P88 & P95: m/z 429.1 → 261.1 (Note: P88 and P95 are isomers and may share transitions, requiring chromatographic separation) |

C. Considerations for P88 N-Oxide Analysis

To adapt this method for the detection of P88 N-Oxide, the following steps would be necessary:

-

Predict MRM Transition: The precursor ion for P88 N-Oxide would be expected at m/z 445.1 (P88 [M+H]+ of 429.1 + 16 for oxygen). A product ion scan would be required to identify a stable, specific fragment for quantification.

-

Chromatographic Separation: As an N-oxide, this metabolite would be more polar than P88 and would likely elute earlier from the C18 column. The gradient would need to be optimized to ensure it is resolved from other metabolites and matrix components.

-

Method Validation: Full method validation according to regulatory guidelines would be required to establish linearity, accuracy, precision, and stability for the new analyte.

The following diagram visualizes the described analytical workflow.

Caption: Workflow for bioanalysis of Iloperidone and metabolites.

Pharmacokinetic and Clinical Relevance

Understanding the relative exposure of Iloperidone and its metabolites is crucial for dose optimization and predicting clinical outcomes.

Table 1: Comparative Pharmacokinetic Parameters in CYP2D6 Extensive Metabolizers (EM) vs. Poor Metabolizers (PM) [5]

| Analyte | Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

| Iloperidone | Half-life (t½) | ~18 hours | ~33 hours |

| Contribution | - | - | |

| P88 | Half-life (t½) | ~26 hours | ~37 hours |

| % Total AUC | 19.5% | 34.0% | |

| P95 | Half-life (t½) | ~23 hours | ~31 hours |

| % Total AUC | 47.9% | 25.0% |

Data represents approximate values at steady-state.

The data clearly demonstrates that an individual's CYP2D6 genotype significantly impacts the metabolic profile. Poor metabolizers have a much longer half-life for the parent drug and a higher relative exposure to the active P88 metabolite. This genetic variability is a key consideration in the clinical use of Iloperidone, and dose adjustments may be necessary when co-administering with potent CYP2D6 or CYP3A4 inhibitors.[5]

Future Research Directions

While the primary metabolic landscape of Iloperidone is well-defined, the confirmation and characterization of minor metabolites like P88 N-Oxide represent an opportunity for a more complete understanding.

-

In Vitro Metabolism Studies: Incubating P88 with human liver microsomes, FMOs, and specific recombinant CYP enzymes followed by high-resolution mass spectrometry could definitively confirm the structure of the N-oxide and identify the enzymes responsible for its formation.

-

Pharmacological Profiling: If sufficient quantities of the P88 N-Oxide metabolite can be synthesized, its binding affinity at key CNS receptors (D2, 5-HT2A, etc.) should be determined to assess any potential contribution to the pharmacological profile of Iloperidone.

-

Clinical Metabolite Identification: A re-examination of plasma samples from clinical studies using advanced mass spectrometry techniques could confirm the presence and quantify the levels of P88 N-Oxide in humans, clarifying its relevance as a circulating metabolite.

By pursuing these research avenues, the scientific community can build a complete and authoritative picture of Iloperidone's journey through the body, further refining its therapeutic use.

References

-

PubChem. Iloperidone. National Center for Biotechnology Information. [Link]

-

Psychopharmacology Institute. Iloperidone Pharmacokinetics. [Link]

-

Texas Health and Human Services. Iloperidone (Fanapt®). [Link]

-

Caccia, S. The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms. Pharmaceuticals (Basel). [Link]

-

Daniel, W. A., et al. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Cells. [Link]

- Google Patents.

-

Caccia, S. New atypical antipsychotics for schizophrenia: iloperidone. Expert Review of Clinical Pharmacology. [Link]

-

ResearchGate. Main metabolic pathways of iloperidone. [Link]

-

Wyska, E., et al. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Cells. [Link]

-

Kotlinska, J., et al. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports. [Link]

-

DR JCR BIO. Iloperidone Metabolite P88 N-Oxide. [Link]

Sources

- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drjcrbio.com [drjcrbio.com]

- 3. mdpi.com [mdpi.com]

- 4. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hhs.texas.gov [hhs.texas.gov]

- 6. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders - Google Patents [patents.google.com]

- 8. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Iloperidone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Iloperidone, an atypical antipsychotic, undergoes extensive metabolism, giving rise to various derivatives. Among these, Iloperidone N-Oxide represents a significant metabolite formed through the oxidation of the piperidine nitrogen. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Understanding the characteristics of this metabolite is crucial for a complete pharmacological and toxicological profiling of Iloperidone, aiding in drug development and regulatory submissions. This document synthesizes theoretical knowledge with practical insights to serve as a valuable resource for researchers in the pharmaceutical sciences.

Introduction: The Clinical Significance of Iloperidone and its Metabolites

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia.[1][2][3] Its therapeutic efficacy is attributed to a unique receptor binding profile, exhibiting high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][4] Like many pharmaceuticals, Iloperidone is subject to extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[3][5] This metabolic activity leads to the formation of several metabolites, with this compound being a notable product of Phase I metabolism. The formation of N-oxides can significantly alter the parent drug's pharmacological and toxicological profile, making a thorough understanding of these metabolites a critical aspect of drug development.[6]

The addition of an oxygen atom to the tertiary amine of the piperidine ring in Iloperidone to form this compound can impact its polarity, solubility, and potential for further biotransformation. This guide delves into the specific chemical and physical attributes of this N-oxide metabolite, providing a foundational understanding for its synthesis, identification, and characterization.

Chemical Structure and Nomenclature

The conversion of Iloperidone to its N-oxide derivative occurs at the nitrogen atom of the piperidine ring. This transformation introduces a polar N-O bond, which significantly influences the molecule's overall properties.

-

Parent Compound: Iloperidone

-

Metabolite: this compound

Physicochemical Properties: A Comparative Analysis

The introduction of the N-oxide functionality is expected to significantly alter the physicochemical properties of Iloperidone, primarily due to the increased polarity. While experimental data for this compound is not extensively published, we can infer its properties based on the parent compound and the known effects of N-oxidation.

| Property | Iloperidone | This compound (Predicted/Inferred) | Rationale for Prediction |

| Appearance | White to off-white crystalline powder[1] | Likely a white to off-white solid | N-oxidation is unlikely to significantly alter the color in its solid state. |

| Melting Point (°C) | 118-120[1][8] | Expected to be higher | The introduction of the polar N-O bond can lead to stronger intermolecular interactions, requiring more energy to break the crystal lattice. |

| Solubility | Practically insoluble in water; freely soluble in chloroform, ethanol, methanol, acetonitrile[1] | Increased aqueous solubility, potentially reduced solubility in non-polar organic solvents | The polar N-oxide group enhances hydrogen bonding with water, thereby increasing its solubility in aqueous media.[9] |

| pKa | Not available | 4.71 ± 0.40 (Predicted)[10] | The N-oxide is a weaker base than the corresponding tertiary amine. |

| Stability | Stable under recommended storage conditions, sensitive to strong oxidizing agents[1] | May be susceptible to reduction back to the parent amine, particularly under in vivo conditions or in the presence of reducing agents.[6] | The N-O bond can be labile under certain chemical or biological conditions. |

Metabolic Pathway and Synthesis

In Vivo Formation: The Metabolic Pathway

The biotransformation of Iloperidone to its N-oxide is a Phase I metabolic reaction. While the specific enzymes responsible for the N-oxidation of Iloperidone have not been definitively identified in the literature, it is known that flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes are primarily responsible for the N-oxidation of xenobiotics.[6] Given that Iloperidone is a substrate for CYP2D6 and CYP3A4, it is plausible that these enzymes, or FMOs, contribute to the formation of this compound in the liver.

Caption: Metabolic conversion of Iloperidone to this compound.

Chemical Synthesis: A Step-by-Step Protocol

The chemical synthesis of this compound is essential for obtaining a reference standard for analytical and pharmacological studies. A common and effective method for the N-oxidation of tertiary amines is through the use of an oxidizing agent such as hydrogen peroxide or a peroxyacid, like meta-chloroperoxybenzoic acid (m-CPBA). The following protocol is based on established methods for the synthesis of similar drug N-oxides.[11]

Objective: To synthesize this compound from Iloperidone.

Materials:

-

Iloperidone

-

meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) or Methanol

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)

Protocol:

-

Dissolution: Dissolve Iloperidone in a suitable solvent such as dichloromethane or methanol in a round-bottom flask.

-

Reaction Initiation: Cool the solution in an ice bath. Slowly add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the oxidizing agent (m-CPBA or H₂O₂). The slow addition is crucial to control the reaction temperature, as the oxidation is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The N-oxide product is expected to be more polar than the starting material, resulting in a lower Rf value. A suitable developing solvent system would be a mixture of dichloromethane and methanol.

-

Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the excess oxidizing agent. For m-CPBA, this can be achieved by washing the organic layer with a saturated solution of sodium bicarbonate. For H₂O₂, quenching can be done by adding a small amount of a reducing agent like sodium sulfite.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the more polar this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are inferred from the known spectra of Iloperidone and the characteristic changes observed upon N-oxidation of similar piperidine-containing compounds.[9][11]

Caption: Workflow for the synthesis and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight of this compound.

-

Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 443.48, which is 16 atomic mass units higher than that of Iloperidone ([M+H]⁺ at m/z 427.48).

-

Fragmentation Pattern: A characteristic fragmentation in the mass spectrum of N-oxides is the loss of an oxygen atom, which would result in a fragment ion corresponding to the protonated parent drug at m/z 427.48.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in the molecule.

-

¹H NMR: The most significant changes in the ¹H NMR spectrum upon N-oxidation are expected for the protons on the carbons adjacent to the piperidine nitrogen. These protons will experience a downfield shift (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom.[9]

-

¹³C NMR: Similarly, in the ¹³C NMR spectrum, the carbons of the piperidine ring, particularly those alpha to the nitrogen, will exhibit a downfield shift upon N-oxidation.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the N-O bond.

-

Characteristic Absorption: N-oxides typically show a characteristic stretching vibration for the N-O bond in the range of 930-970 cm⁻¹.[9] This peak would be absent in the IR spectrum of Iloperidone.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. While some of the physicochemical and spectroscopic data are inferred based on the parent compound and related structures, the provided information offers a solid foundation for researchers and drug development professionals. The synthesis protocol and the expected analytical characterization data will be invaluable for the preparation and confirmation of this important metabolite.

Further research is warranted to experimentally determine the precise physicochemical properties of this compound and to fully elucidate its pharmacological and toxicological profile. A deeper understanding of its in vivo formation and disposition will contribute to a more comprehensive safety and efficacy assessment of Iloperidone.

References

-

Home Sunshine Pharma. Iloperidone CAS NO:133454-47-4. Available from: [Link].

-

PubChem. Iloperidone. National Institutes of Health. Available from: [Link].

- More, K. R., et al. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 2017, 9(23):82-84.

- Al-Rawi, J. M. A., et al. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 1985, 41(12), 1391-1395.

- Daniel, W. A., et al. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions. Pharmacological Reports, 2017, 69(4), 747-753.

- Citrome, L. Iloperidone: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability, regulatory affairs, and an opinion. Expert Opinion on Drug Metabolism & Toxicology, 2010, 6(12), 1551-1564.

-

Psychopharmacology Institute. Iloperidone Pharmacokinetics. Available from: [Link].

- G. A. Burley, et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. J. Med. Chem. 2021, 64, 21, 15681–15720.

-

ResearchGate. (PDF) Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Available from: [Link].

- Google Patents. US10874659B2 - Iloperidone metabolite for use in the treatment of psychiatric disorders.

-

SynZeal. Risperidone N-Oxide | 832747-55-4. Available from: [Link].

-

Texas Health and Human Services. Iloperidone (Fanapt®). Available from: [Link].

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link].

- Google Patents. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.

-

National Center for Biotechnology Information. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Available from: [Link].

-

National Institutes of Health. Characterization of T-5 N-Oxide Formation as the First Highly Selective Measure of CYP3A5 Activity. Available from: [Link].

-

PubMed Central. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Available from: [Link].

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link].

-

PubMed. Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Available from: [Link].

-

ResearchGate. (PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Available from: [Link].

-

MDPI. Metabolic Plasticity in Schizophrenia: Clinical Rehabilitation Meets LC–MS Metabolomics and Neurofeedback. Available from: [Link].

-

Wikipedia. Iloperidone. Available from: [Link].

-

Patsnap Synapse. What is the mechanism of Iloperidone?. Available from: [Link].

-

Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Available from: [Link].

- Google Patents. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives.

-

ResearchGate. Behavior of N -oxide derivatives in atmospheric pressure ionization mass spectrometry | Request PDF. Available from: [Link].

-

The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. Available from: [Link].

-

Semantic Scholar. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Available from: [Link].

-

Acta Pharmaceutica Sciencia. Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[8][10][11] triazolo[4,3-a]quinoxaline by in vitro rat. Available from: [Link].

Sources

- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Iloperidone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Iloperidone? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. theclinivex.com [theclinivex.com]

- 8. Iloperidone CAS NO:133454-47-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. N-Oxides of polychloropyridines.13C NMR study | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Iloperidone N-Oxide Impurity Profiling in Iloperidone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Integrity

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product.[3][4] Impurities, even in trace amounts, can have unintended pharmacological effects, including toxicity, or they can diminish the therapeutic efficacy of the API.[3][5] Regulatory bodies worldwide, therefore, mandate stringent control over impurities in pharmaceutical products.[6][7]

This technical guide focuses on a specific and critical impurity in the synthesis of Iloperidone: Iloperidone N-Oxide . This document will provide a comprehensive overview of the formation, identification, and characterization of this impurity, offering field-proven insights and detailed analytical protocols to support researchers and drug development professionals in maintaining the highest standards of quality control.

Understanding Iloperidone and the Formation of this compound

Iloperidone is a complex molecule with the chemical name 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone.[8][9] The synthesis of Iloperidone involves multiple steps, and like any synthetic process, it is susceptible to the formation of by-products and degradation products.[10][11]

One such process-related impurity is this compound.[10][12] The formation of an N-oxide typically occurs at a tertiary amine, such as the piperidine nitrogen in the Iloperidone structure. This oxidation can be a result of various factors during synthesis, purification, or storage, including the presence of oxidizing agents, exposure to air, or elevated temperatures.

dot

Caption: Figure 1: Formation of this compound from Iloperidone.

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is essential for the robust detection, identification, and quantification of this compound.[13][14] The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[4][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity profiling due to its high resolving power and sensitivity.[14][16] A well-developed HPLC method can effectively separate Iloperidone from its N-oxide and other process-related impurities.

Experimental Protocol: HPLC Method for Iloperidone and Impurities

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is commonly used for the separation of Iloperidone and its related substances.[1][17] A typical dimension would be 250 mm x 4.6 mm with a 5 µm particle size.

-

Mobile Phase: A gradient elution is often preferred to achieve optimal separation of a complex mixture of impurities. A common mobile phase composition involves a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile.[1][18]

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[1]

-

Column Temperature: Maintaining a constant column temperature, for instance, at 35°C, ensures reproducible retention times.[1]

-

Detection: Iloperidone and its chromophoric impurities can be detected by UV absorbance, typically around 274-275 nm.[1]

-

Injection Volume: A 10-20 µL injection volume is generally sufficient.

Data Presentation: Representative HPLC Data

| Compound | Retention Time (min) | Relative Retention Time |

| Iloperidone | 10.2 | 1.00 |

| This compound | 8.5 | 0.83 |

| Other Impurity 1 | 7.1 | 0.70 |

| Other Impurity 2 | 12.4 | 1.22 |

This data is for illustrative purposes and actual retention times will vary based on the specific HPLC method.

dot

Caption: Figure 2: HPLC Workflow for Impurity Analysis.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of unknown impurities.[14][15] It provides crucial molecular weight information and fragmentation patterns that aid in structural elucidation.

The key challenge in distinguishing this compound from a hydroxylated metabolite is that both have a mass increase of 16 Da compared to the parent drug.[19] However, their fragmentation patterns in the mass spectrometer can be distinct. N-oxides are known to exhibit a characteristic neutral loss of an oxygen atom ([M+H-16]+) under certain ionization conditions, which is not typically observed for hydroxylated compounds.[19][20]

Experimental Protocol: LC-MS Analysis

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing pharmaceutical compounds.[15]

-

Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which can help in confirming the elemental composition of the impurity.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is essential for obtaining structural information. By isolating the ion of interest (the protonated molecule of the impurity) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

dot

Caption: Figure 3: MS/MS Fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identification

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities.[21][22][23] It provides detailed information about the chemical environment of each atom in a molecule.

For this compound, ¹H and ¹³C NMR spectroscopy can reveal characteristic chemical shift changes in the protons and carbons near the oxidized nitrogen atom compared to the parent Iloperidone molecule. The protons on the carbons adjacent to the N-oxide group will typically be deshielded and appear at a higher chemical shift (downfield).

Experimental Protocol: NMR Analysis

-

Sample Preparation: The impurity needs to be isolated in sufficient quantity and purity, often through preparative HPLC. The purified sample is then dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution and sensitivity.

-

Experiments:

-

¹H NMR: Provides information on the number and connectivity of protons.

-

¹³C NMR: Shows the chemical environment of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule and confirming the position of the N-oxide.

-

Data Presentation: Expected NMR Chemical Shift Changes

| Nucleus | Iloperidone (ppm) | This compound (ppm) | Expected Change |

| Protons on C adjacent to N | ~2.5 - 3.0 | ~3.5 - 4.0 | Downfield shift |

| Carbons adjacent to N | ~50 - 55 | ~65 - 70 | Downfield shift |

These are approximate values and will depend on the specific solvent and instrument used.

Control Strategies for this compound

The control of impurities is a critical aspect of pharmaceutical manufacturing.[3][5] Strategies for controlling this compound should focus on both prevention and removal.

-

Process Optimization: Understanding the mechanism of N-oxide formation is key to preventing it.[3] This may involve:

-

Careful selection of reagents to avoid strong oxidizing agents.

-

Controlling reaction conditions such as temperature and reaction time.

-

Performing reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

-

-

Purification: Developing robust purification methods is essential for removing any N-oxide that does form.[3] This may include:

-

Recrystallization with appropriate solvent systems.

-

Chromatographic purification techniques.

-

-

Storage and Handling: Proper storage conditions for the API and drug product are necessary to prevent degradation.[4] This includes protection from light, heat, and atmospheric oxygen.

Conclusion

The profiling of this compound is a critical component of ensuring the quality, safety, and efficacy of Iloperidone. A thorough understanding of its formation, coupled with the application of advanced analytical techniques such as HPLC, MS, and NMR, allows for its effective identification, quantification, and control. By implementing robust analytical methods and sound control strategies, pharmaceutical scientists can confidently produce high-purity Iloperidone that meets the stringent requirements of regulatory agencies and ensures patient safety.

References

-

Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds | Analytical Chemistry - ACS Publications . Available at: [Link]

-

Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho . Available at: [Link]

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews . Available at: [Link]

-

NMR Applications in Pharmaceutical Impurity Profiling - Toref-Standards . Available at: [Link]

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques . Available at: [Link]

-

Applications of NMR in Pharmaceutical Analysis - Moravek . Available at: [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET . Available at: [Link]

-

Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho . Available at: [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain . Available at: [Link]

-

Controlling Impurities In Drug Manufacturing - Toref . Available at: [Link]

-

Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone | International Journal of Current Advanced Research . Available at: [Link]

-

Comparison of the HPLC methods developed for iloperidone. - ResearchGate . Available at: [Link]

-

Analytical advances in pharmaceutical impurity profiling - PubMed . Available at: [Link]

-

NMR spectroscopy: Quality control of pharmaceutical products . Available at: [Link]

-

Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography - Taylor & Francis Online . Available at: [Link]

-

Strategies for the investigation and control of process-related impurities in drug substances | Request PDF - ResearchGate . Available at: [Link]

-

Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography - ResearchGate . Available at: [Link]

-

Understanding Impurities in Drug Substance and Control Strategies . Available at: [Link]

-

Pharmaceutical Impurity Analysis Overview - Chemass . Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH . Available at: [Link]

-

Mass spectra of N-oxides - Journal of the Chemical Society B - RSC Publishing . Available at: [Link]

-

Behavior of N ‐oxide derivatives in atmospheric pressure ionization mass spectrometry . Available at: [Link]

-

Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides . Available at: [Link]

-

LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate . Available at: [Link]

-

Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent - ACS Publications . Available at: [Link]

-

Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone | Asian Journal of Chemistry . Available at: [Link]

- WO2012063269A2 - Process for preparing iloperidone - Google Patents.

-

Iloperidone-impurities - Pharmaffiliates . Available at: [Link]

-

New atypical antipsychotics for schizophrenia: iloperidone - PMC - PubMed Central . Available at: [Link]

-

Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets - Der Pharma Chemica . Available at: [Link]

-

Development, characterization, comparative pharmacokinetic and pharmacodynamic studies of iloperidone solid SMEDDS and liquisolid compact - PubMed . Available at: [Link]

-

Functional characterization of the novel antipsychotic iloperidone at human D2, D3, alpha 2C, 5-HT6, and 5-HT1A receptors - PubMed . Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. New atypical antipsychotics for schizophrenia: iloperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toref-standards.com [toref-standards.com]

- 4. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]

- 5. veeprho.com [veeprho.com]

- 6. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. totalpharmaceuticaltopics.com [totalpharmaceuticaltopics.com]

- 8. WO2012063269A2 - Process for preparing iloperidone - Google Patents [patents.google.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. journalijcar.org [journalijcar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. asianpubs.org [asianpubs.org]

- 13. rroij.com [rroij.com]

- 14. biotech-spain.com [biotech-spain.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mass spectra of N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. veeprho.com [veeprho.com]

- 22. toref-standards.com [toref-standards.com]

- 23. ri.conicet.gov.ar [ri.conicet.gov.ar]

spectroscopic analysis (NMR, MS, IR) of Iloperidone N-Oxide

An In-Depth Technical Guide to the Spectroscopic Analysis of Iloperidone N-Oxide

Authored by: Gemini, Senior Application Scientist

Abstract

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia, exhibiting a complex metabolic profile.[1] Among its various metabolites and potential process-related impurities is this compound, formed by the oxidation of the piperidine nitrogen atom.[2][3] The formation of an N-oxide moiety significantly alters the physicochemical properties of the parent molecule, including its polarity, solubility, and receptor binding profile.[4] Consequently, rigorous structural elucidation and characterization are imperative for regulatory compliance, impurity profiling, and understanding its pharmacological and toxicological implications. This technical guide provides a comprehensive exploration of the multi-faceted spectroscopic analysis of this compound, detailing the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the characterization of this critical molecular entity.

Introduction: The Significance of this compound

Iloperidone's therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[5] Its metabolism in vivo is extensive, leading to several metabolites that may contribute to its overall efficacy and side-effect profile.[1][6] this compound is identified as both a potential impurity in the synthesis of the active pharmaceutical ingredient (API) and a metabolite.[3][7] The addition of an oxygen atom to the tertiary amine of the piperidine ring introduces a highly polar, zwitterionic N⁺-O⁻ functional group. This transformation has profound analytical consequences, which can be precisely mapped using a suite of spectroscopic techniques. This guide will dissect the expected and reported spectral signatures of this compound.

Caption: Predicted primary fragmentation pathway for this compound in MS/MS.

Experimental Protocol: LC-MS/MS

-

Chromatography: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) provides excellent resolution and ionization efficiency.

-

Ionization: Electrospray ionization (ESI) in positive mode is highly effective for this class of compounds.

-

MS Analysis: Perform a full scan to identify the [M+H]⁺ ion at m/z 443.

-

MS/MS Analysis: Conduct a product ion scan on the precursor ion m/z 443. Key transitions to monitor in Multiple Reaction Monitoring (MRM) mode would be m/z 443 → 427 and other confirmatory fragments. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Pinpointing the Oxidation Site

NMR spectroscopy provides unambiguous proof of the N-oxide formation by revealing changes in the chemical environment of nuclei proximal to the oxidized nitrogen. The introduction of the electronegative oxygen atom and the positive charge on the nitrogen causes a significant downfield shift (deshielding) of adjacent protons (¹H) and carbons (¹³C). [4][9]

¹H NMR Analysis

The most pronounced effect in the ¹H NMR spectrum will be on the protons of the piperidine ring, specifically the methylene protons directly attached to the nitrogen (positions 2 and 6).

-

Expected Shifts: In the parent Iloperidone, these protons reside in the typical aliphatic amine region. Upon N-oxidation, these protons are expected to shift downfield by 0.5 - 1.0 ppm due to the inductive effect of the N⁺-O⁻ group. A similar deshielding effect is observed in the analysis of Risperidone N-Oxide. [10]* Axial vs. Equatorial Protons: The N-oxide can exist as a mixture of cis/trans isomers relative to the substituent at the 4-position, potentially leading to a more complex spectrum with distinct signals for axial and equatorial protons, which may be further resolved.

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary evidence. The carbon atoms adjacent to the nitrogen will experience the most significant deshielding.

-

Expected Shifts: The C2 and C6 carbons of the piperidine ring are expected to shift downfield by 10-20 ppm compared to Iloperidone. This provides a clear and quantifiable marker for N-oxidation. [4][9]

Predicted NMR Data Summary

| Nucleus | Iloperidone (Predicted ppm) | This compound (Predicted ppm) | Expected Δδ (ppm) | Rationale |

| ¹H (Piperidine C2/C6) | ~2.5 - 3.0 | ~3.5 - 4.0 | +0.5 to +1.0 | Inductive effect of N⁺-O⁻ |

| ¹³C (Piperidine C2/C6) | ~53 - 58 | ~68 - 78 | +10 to +20 | Significant deshielding from N⁺-O⁻ |

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for adequate resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Integration should be consistent with the proposed structure.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR: For complete assignment, correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) are invaluable to confirm connectivity and definitively assign the downfield-shifted signals to the piperidine ring carbons and protons adjacent to the N-oxide.

Infrared (IR) Spectroscopy: The Vibrational Signature

Infrared spectroscopy is a rapid and effective tool for identifying the presence of the N⁺-O⁻ functional group, which exhibits a characteristic stretching vibration.

The N-O Stretching Band

The key diagnostic feature in the IR spectrum of this compound is the N-O stretching band.

-

Expected Frequency: For tertiary amine N-oxides, this bond typically produces a prominent absorption band in the region of 920-980 cm⁻¹. [9][11]This band is absent in the spectrum of the parent Iloperidone. The exact position can be influenced by the molecular environment and hydrogen bonding.

-

Other Regions: The rest of the IR spectrum is expected to be broadly similar to that of Iloperidone, showing characteristic bands for the aromatic C-H, C=O (ketone), C-O-C (ether), and C-F bonds. However, subtle shifts in the C-N stretching vibrations of the piperidine ring may also be observed.

| Functional Group | Characteristic Absorption (cm⁻¹) | Present in Iloperidone? | Present in N-Oxide? |

| C=O (Aryl Ketone) | ~1675 | Yes | Yes |

| Ar-O-C (Ether) | ~1250 | Yes | Yes |

| C-F (Aromatic) | ~1200 | Yes | Yes |

| N⁺-O⁻ Stretch | ~930 - 970 | No | Yes (Key Diagnostic Peak) |

Experimental Protocol: FTIR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

-

Analysis: Compare the resulting spectrum against a reference spectrum of Iloperidone. The appearance of a strong, new band in the 920-980 cm⁻¹ region is a definitive indicator of N-oxide formation.

Caption: Integrated spectroscopic workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound is a clear-cut process when approached with a synergistic combination of modern spectroscopic techniques. Mass spectrometry provides the initial, definitive confirmation of molecular weight. NMR spectroscopy offers an unambiguous assignment of the oxidation site through characteristic downfield shifts. Finally, IR spectroscopy serves as a rapid and reliable screening method for identifying the key N-O functional group. By integrating the data from these three pillars of analytical chemistry, researchers and drug development professionals can confidently identify, quantify, and characterize this compound, ensuring the safety, quality, and efficacy of Iloperidone-based therapeutics.

References

-

Mutlib, A. E., Strupczewski, J., & Chesson, S. M. (1995). Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. Drug Metabolism and Disposition, 23(9), 951-964.

-

Gudla, P., Maddula, S. R., & Boodida, S. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research, 11(07), 13350-A-2022.

-

ChemicalBook. (n.d.). This compound CAS#: 1375651-09-4. Retrieved from ChemicalBook.

-

Hilgert, K., & Wuest, F. R. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(15), 10221–10250.

-

Hilgert, K., & Wuest, F. R. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.

-

Pharmaffiliates. (n.d.). Iloperidone-impurities. Retrieved from Pharmaffiliates.

-

ResearchGate. (n.d.). Novel process for iloperidone synthesis. Retrieved from ResearchGate.

-

National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem Compound Database. Retrieved from [Link].

-

Kilaru, R. B., Kuruva, C. S., Katla, V. R., & Chamarthi, N. R. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Semantic Scholar.

-

Kilaru, R. B., Kuruva, C. S., Katla, V. R., & Chamarthi, N. R. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 25(10), 5307-5310.

-

Szafraniec-Gorol, G., et al. (2022). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 27(21), 7291.

-

Kumar, N. R., & Kumar, P. S. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 4(5), 1968-1976.

-

Jia, M., et al. (2013). Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 928, 52-57.

-

Wróbel-Biedrawa, D., et al. (2022). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 23(19), 11956.

-

Zhang, Y., et al. (2023). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Scientific Reports, 13(1), 19993.

-

Richelson, E., & Souder, T. (2000). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders. Neuropsychopharmacology, 23(3), 323-333.

Sources

- 1. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms [mdpi.com]

- 2. journalijcar.org [journalijcar.org]

- 3. Free Article [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1375651-09-4 [amp.chemicalbook.com]

- 8. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Iloperidone to its N-Oxide Metabolite

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation of the in vitro N-oxidation of Iloperidone. Iloperidone, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] However, for nitrogen-containing compounds like Iloperidone, N-oxidation represents a plausible and important metabolic pathway that warrants thorough investigation. Understanding this pathway is critical for a complete metabolic profile, predicting potential drug-drug interactions (DDIs), and assessing inter-individual variability. This document outlines the core enzymatic players in N-oxidation, details robust experimental systems and protocols for its study, and describes the state-of-the-art analytical techniques required for definitive metabolite identification and quantification. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction to Iloperidone and the Significance of its Metabolism

Iloperidone is a second-generation antipsychotic agent approved for the treatment of schizophrenia in adults.[4] Its therapeutic effect is derived from a complex pharmacological profile, exhibiting high affinity as an antagonist for serotonin 5-HT2A and dopamine D2 receptors.[4][5] Like most orally administered drugs, Iloperidone is subject to extensive first-pass metabolism in the liver, which dictates its pharmacokinetic profile, half-life, and potential for interaction with co-administered drugs.[6]

The primary, well-documented metabolic routes for Iloperidone are:

-

O-demethylation: Mediated to a lesser extent by CYP3A4.[1][3][7]

-

Carbonyl Reduction: Leading to major circulating metabolites.[1][2]

Given Iloperidone's chemical structure, which includes a piperidinyl nitrogen, N-oxidation is a chemically feasible metabolic pathway. The formation of N-oxide metabolites can significantly alter a compound's pharmacological activity, polarity, and excretion profile. Therefore, a comprehensive in vitro investigation is essential to determine if this pathway is relevant for Iloperidone and to identify the specific enzymes involved. This knowledge is mandated by regulatory agencies to build a complete metabolic map and to inform clinical DDI study design.[8][9]

The Enzymology of N-Oxidation: Key Catalytic Systems

The biotransformation of a nitrogen atom within a xenobiotic to an N-oxide is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes.

Flavin-Containing Monooxygenases (FMOs)

FMOs are a critical class of enzymes that catalyze the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms.[10] Unlike CYPs, the catalytic cycle of FMOs involves the pre-formation of an active C4a-hydroperoxyflavin intermediate in the absence of a substrate.[10] This "ready-to-strike" mechanism allows FMOs to oxygenate any suitable substrate that can access the active site.

-

Causality for Investigation: FMOs, particularly the FMO3 isoform which is abundant in the adult human liver, are highly efficient catalysts of N-oxidation.[10] A key characteristic of FMOs is that they are generally not susceptible to induction or mechanism-based inhibition, which distinguishes them from CYPs and has significant implications for DDI risk assessment.[10] Their activity can, however, be compromised by improper in vitro experimental conditions, making careful protocol design crucial.

Cytochrome P450 (CYP) Enzymes

The CYP superfamily is the most prominent family of Phase I drug-metabolizing enzymes, responsible for the clearance of the majority of marketed drugs.[5][6] While best known for C-hydroxylation, O/N-dealkylation, and epoxidation, several CYP isoforms can also effectively catalyze N-oxidation.

-

Causality for Investigation: The involvement of a CYP enzyme in N-oxide formation immediately raises flags for potential clinical DDIs through competitive inhibition or induction by other drugs. Furthermore, several CYP genes, notably CYP2D6, CYP2C9, and CYP2C19, are highly polymorphic, leading to significant inter-individual and inter-ethnic differences in metabolic rates.[11] Identifying a role for these enzymes is therefore critical for predicting patient variability in drug exposure and response.[11]